![molecular formula C9H6N4 B6478165 [1,2,4]triazolo[4,3-a]quinoxaline CAS No. 235-08-5](/img/structure/B6478165.png)
[1,2,4]triazolo[4,3-a]quinoxaline
Overview
Description
[1,2,4]Triazolo[4,3-a]quinoxaline is a fused heterocyclic scaffold combining a triazole ring and a quinoxaline moiety. Its structural rigidity and electron-rich nature enable diverse biological interactions, making it a key pharmacophore in drug discovery. Key applications include:
- Anticancer Agents: Acts as a dual inhibitor of EGFR and tubulin polymerization, disrupting cancer cell proliferation .
- DNA Intercalation and Topoisomerase-II Inhibition: Derivatives exhibit nanomolar IC50 values (e.g., 0.68–1.22 µM) by intercalating DNA and inhibiting Topo-II, inducing apoptosis and G2/M cell cycle arrest .
- Antimicrobial/Antiviral Activity: Thiol- and oxadiazole-substituted derivatives show enhanced activity against bacterial and viral pathogens .
- VEGFR-2 Inhibition: Targets angiogenesis in cancers, with derivatives demonstrating potent kinase inhibition (e.g., compound 8, IC50 ≈ 0.8 µM) .
Preparation Methods
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline typically involves the cyclization of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde. The cyclization process is facilitated by an oxidation-reduction mechanism using chloranil . Another method involves the aromatic nucleophilic substitution of 4-chloro-8-methylthis compound-1-amine with different amines and triazole-2-thiol . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
[1,2,4]Triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like chloranil.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common reagents used in these reactions include chloranil, sodium borohydride, and various amines. The major products formed depend on the specific reagents and conditions used but often include substituted triazoloquinoxalines with enhanced biological activities .
Scientific Research Applications
Anticancer Applications
The [1,2,4]triazolo[4,3-a]quinoxaline scaffold has been extensively studied for its anticancer properties. Various derivatives have shown promising results against different cancer cell lines:
- Melanoma and Other Cancers : Compounds derived from this scaffold have been evaluated for their effects on melanoma cell lines (e.g., A375) and other cancers like hepatocellular carcinoma (HepG2) and breast cancer (MCF-7). For instance, novel derivatives have demonstrated low-micromolar cytotoxic activities against the MDA-MB-231 breast adenocarcinoma cell line and have been identified as potent DNA intercalators and topoisomerase II inhibitors .
- Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to intercalate DNA and inhibit key enzymes involved in cancer cell proliferation. Some studies have highlighted their role in inducing apoptosis by upregulating pro-apoptotic proteins and downregulating oncogenic survival factors .
Neuropharmacological Applications
Recent research has indicated that certain derivatives of this compound act as adenosine receptor antagonists:
- Adenosine Receptor Antagonism : Compounds such as 4-amino-[1,2,4]triazolo[4,3-a]quinoxaline have shown significant binding affinity to adenosine A1 and A2 receptors. These compounds have been investigated for their potential as rapid-onset antidepressants by reducing immobility in behavioral despair models in rats .
- Therapeutic Potential : The ability to selectively antagonize adenosine receptors suggests that these compounds could be developed into novel treatments for depression and other mood disorders .
Antimicrobial Activities
The this compound derivatives also exhibit antimicrobial properties:
- Antiviral and Antibacterial Properties : Research has demonstrated that these compounds possess antiviral and antibacterial activities. For example, certain synthesized derivatives have shown efficacy against various bacterial strains and viral infections through plaque-reduction assays .
- Synergistic Effects : Studies have also explored the synergistic effects of these compounds when combined with traditional antibiotics or antiviral agents, enhancing their overall efficacy against resistant strains of pathogens .
Table 1: Summary of Biological Activities of this compound Derivatives
Activity Type | Example Compounds | Target Cell Lines/Pathogens | IC50 Values |
---|---|---|---|
Anticancer | 4-amino-[1,2,4]-triazolo[4,3-a]quinoxaline | MDA-MB-231 (Breast), A375 (Melanoma) | < 10 µM |
Neuropharmacology | 4-amino-[1,2,4]-triazolo[4,3-a]quinoxaline | Rat Behavioral Models | N/A |
Antimicrobial | Various synthesized derivatives | Staphylococcus aureus, E. coli | < 50 µg/mL |
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with various molecular targets and pathways. For instance, it has been shown to upregulate pro-apoptotic proteins such as Bcl-2-associated X protein (BAX) and caspase-3 and -9, while downregulating the pro-oncogenic cell survival protein Bcl-2 . Additionally, some derivatives of this compound act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), thereby suppressing tumor growth by inhibiting angiogenesis .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Bis-Triazoloquinoxaline Derivatives
Bis([1,2,4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives exhibit superior bioactivity compared to mono-triazolo analogues:
Key Findings :
- Bis-triazolo derivatives (e.g., 76g) induce apoptosis and G2/M arrest more effectively than mono-triazolo compounds .
- The additional triazole ring enhances DNA intercalation and kinase binding affinity .
Pyrimido-Quinoxaline Isosteres
Pyrimido-quinoxaline, an isostere of this compound, shows distinct pharmacological profiles:
Key Findings :
- Pyrimido-quinoxalines are prioritized for antiviral applications, while triazoloquinoxalines excel in anticancer and antimicrobial roles .
Substituent-Dependent Activity
Substituents at the 4-position significantly modulate target selectivity and potency:
Key Findings :
- Electron-withdrawing groups (e.g., CF3) improve receptor binding selectivity .
- Thiol and hydroxyphenyl substituents enhance DNA/VEGFR-2 interactions .
Hybrid Derivatives
Fusion with other heterocycles amplifies bioactivity:
Hybrid Structure | Activity | Reference |
---|---|---|
[1,3,4]Oxadiazole-Triazoloquinoxaline | Antiproliferative (IC50: 2–5 µM vs. HepG2) | |
Chalcone-Triazoloquinoxaline | Dual EGFR/tubulin inhibition (nanomolar IC50) |
Key Findings :
- Hybridization broadens mechanistic scope, enabling multitarget inhibition .
Biological Activity
[1,2,4]triazolo[4,3-a]quinoxaline is a notable compound in medicinal chemistry due to its diverse biological activities. The unique structure of this compound, which includes a fused triazole and quinoxaline moiety, contributes to its potential as a therapeutic agent. This article reviews the biological activity of this compound derivatives, focusing on their anticonvulsant, anticancer, antibacterial, and antiviral properties.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves multi-step reactions starting from simple precursors such as 1,2-diaminobenzene and oxalic acid. Various methods have been employed to enhance yield and purity, including microwave-assisted synthesis and catalytic approaches using bismuth nitrate .
Anticonvulsant Activity
Numerous studies have demonstrated the anticonvulsant properties of this compound derivatives. For instance:
- Study Findings : A series of synthesized compounds were evaluated for their anticonvulsant activity using the metrazol-induced convulsion model. Compounds 14 and 15b exhibited significant efficacy compared to standard treatments like phenobarbitone sodium .
- Mechanism of Action : The anticonvulsant effect is believed to be linked to modulation of neurotransmitter systems and inhibition of excitatory pathways in the brain.
Anticancer Activity
The anticancer potential of this compound has been extensively studied:
- Cytotoxicity Assays : Compounds were tested against various cancer cell lines including HePG-2 (liver cancer), Hep-2 (laryngeal cancer), and Caco-2 (colon cancer). Many derivatives showed IC50 values ranging from 0.29 to 0.90 µM, comparable to doxorubicin (IC50 = 0.51–0.73 µM) .
- Topoisomerase Inhibition : Selected compounds demonstrated inhibitory effects on topoisomerase II and exhibited DNA intercalation capabilities. This suggests that these derivatives may induce cytotoxicity through DNA damage mechanisms similar to established chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Selected Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
14 | HePG-2 | 0.29 | Topo II inhibition |
15b | Hep-2 | 0.73 | DNA intercalation |
16e | Caco-2 | 0.90 | Topo II inhibition |
Antibacterial and Antiviral Activities
The antibacterial properties of this compound derivatives have also been explored:
- Antibacterial Efficacy : Studies indicate that nitroquinoxaline compounds derived from this scaffold exhibit potent activity against Gram-positive bacteria. Some derivatives showed over 70% inhibition at concentrations as low as 0.1 µM against certain strains .
- Antiviral Potential : Preliminary evaluations suggest that these compounds may possess antiviral properties; however, further research is necessary to elucidate specific mechanisms and efficacy against viral pathogens.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A derivative demonstrated significant inhibition of Stat3 phosphorylation in A431 skin cancer cells while showing lower toxicity in non-tumorigenic cells (HaCaT) at similar concentrations .
- Case Study 2 : Another study reported a novel derivative with an EC50 of 365 nM against melanoma cell lines (A375), indicating promising activity for further development in oncology .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare [1,2,4]triazolo[4,3-a]quinoxaline derivatives?
Answer: Key synthetic routes include:
- Hydrazine-based cyclization : Reacting 2,3-dichloroquinoxaline with hydrazine hydrate to form intermediates, followed by treatment with triethyl orthoformate or alkyl amines to introduce substituents (e.g., 4-chloro or 4-amino derivatives) .
- One-pot synthesis : Using 1-azido-2-isocyanoarenes with phenylacetylene under Pd/C catalysis to achieve high bond-forming efficiency (e.g., 1-aryl-4-(2-phenylethynyl) derivatives) .
- Copper-free Sonogashira coupling : For introducing alkynyl groups at the 4-position, optimized with K₂CO₃ and diisopropylethylamine at 70°C .
Q. How are in vitro cytotoxic activities of these compounds evaluated against cancer cell lines?
Answer:
- Cell line panels : Compounds are tested against HePG-2 (hepatocellular carcinoma), Hep-2 (laryngeal carcinoma), and Caco-2 (colorectal adenocarcinoma) .
- IC₅₀ determination : Cytotoxicity is quantified via MTT assays, with comparison to standard agents like doxorubicin (IC₅₀ = 0.51–0.73 µM). Derivatives such as 4-hydrazinyl-[1,2,4]triazolo[4,3-a]quinoxaline show IC₅₀ values of 0.29–0.90 µM .
- Secondary assays : Topoisomerase II inhibition and DNA intercalation studies validate antiproliferative mechanisms .
Q. What structural features correlate with adenosine receptor antagonism?
Answer:
- A1 receptor affinity : Optimal with 1-position substituents (ethyl, CF₃, C₂F₅), 4-position cyclohexylamino groups, and 8-chloro substitution (e.g., CP-68,247: IC₅₀ = 28 nM) .
- A2 receptor selectivity : Requires 4-amino groups and 1-phenyl substituents (e.g., CP-66,713: IC₅₀ = 21 nM at A2, 13-fold selectivity) .
- Functional antagonism : Confirmed via cAMP modulation in fat cells and limbic forebrain slices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize adenosine receptor subtype selectivity?
Answer:
- Substituent tuning :
- Assay design : Radioligand binding using [³H]CHA (A1) and [³H]NECA (A2) in rat cerebral cortex/striatal homogenates .
Q. What strategies enable dual-target inhibition (e.g., EGFR and tubulin) in anticancer drug design?
Answer:
- Scaffold hybridization : Conjugating this compound with chalcones enhances dual EGFR kinase and tubulin polymerization inhibition. Substituents like 4-methoxy or 3-nitro groups improve binding to both targets .
- Rationale : Chalcone moieties disrupt microtubule dynamics, while triazoloquinoxaline fragments block EGFR ATP pockets .
Q. How can contradictory bioactivity data across studies be resolved?
Answer:
- Variable assay conditions : Differences in cell lines (e.g., HePG-2 vs. MCF-7), incubation times, or serum concentrations may alter IC₅₀ values .
- Substituent-dependent effects : For example, 8-chloro substitution enhances A1 affinity but reduces solubility, complicating in vivo translation .
- Validation assays : Cross-check mechanistic data (e.g., Topo II inhibition vs. receptor binding) to confirm target engagement .
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]quinoxaline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c1-2-4-8-7(3-1)10-5-9-12-11-6-13(8)9/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSRYVDGWDXBHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC3=NN=CN23 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60580959 | |
Record name | [1,2,4]Triazolo[4,3-a]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60580959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
235-08-5 | |
Record name | [1,2,4]Triazolo[4,3-a]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60580959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.